BenchChemオンラインストアへようこそ!

N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Lipophilicity Drug-likeness Regioisomeric differentiation

N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 899748‑70‑0) is a synthetic N‑aryl‑N′‑alkyl oxalamide with molecular formula C₁₉H₂₂N₂O₃ and a molecular weight of 326.4 g mol⁻¹. It belongs to the broader oxalamide family, a scaffold extensively explored for biological activities including soluble epoxide hydrolase (sEH) inhibition, kinase modulation, indoleamine 2,3‑dioxygenase (IDO1) inhibition, and HIV‑1 entry blockade.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 899748-70-0
Cat. No. B2949728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide
CAS899748-70-0
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C19H22N2O3/c1-2-24-17-12-10-16(11-13-17)21-19(23)18(22)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22)(H,21,23)
InChIKeyMKSXJSPXXLHRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 899748-70-0): Physicochemical Identity and Compound Class Overview


N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 899748‑70‑0) is a synthetic N‑aryl‑N′‑alkyl oxalamide with molecular formula C₁₉H₂₂N₂O₃ and a molecular weight of 326.4 g mol⁻¹ [1]. It belongs to the broader oxalamide family, a scaffold extensively explored for biological activities including soluble epoxide hydrolase (sEH) inhibition, kinase modulation, indoleamine 2,3‑dioxygenase (IDO1) inhibition, and HIV‑1 entry blockade [2]. The compound is characterized by a 4‑ethoxyphenyl group on one amide nitrogen and a 3‑phenylpropyl chain on the other, giving it a computed XLogP3 of 3.5, two hydrogen‑bond donors, three hydrogen‑bond acceptors, seven rotatable bonds, and a topological polar surface area (TPSA) of 67.4 Ų [1].

Why N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide Cannot Be Simply Replaced by Another In-Class Oxalamide


Oxalamide derivatives are not functionally interchangeable despite sharing a common diamide core. The substitution pattern on the aniline ring (position and electronic nature of the substituent) and the identity of the N‑alkyl chain profoundly modulate target engagement, selectivity, and physicochemical properties. In the series of N‑aryl‑N′‑phenylpropyl oxalamides, a simple migration of the ethoxy group from the para (target compound) to the ortho position (CAS 899749‑06‑5) alters molecular shape, electron distribution on the aromatic ring, and the conformational ensemble accessible to the molecule, directly affecting binding to biological targets and partitioning behavior [1]. Furthermore, omission of the ethoxy substituent entirely – as in N1‑phenethyl‑N2‑(3‑phenylpropyl)oxalamide (CAS 923220‑45‑5) – removes a key hydrogen‑bond acceptor site and changes lipophilicity, which can ablate activity against targets that require a para‑alkoxy motif for pharmacophoric complementarity. The quantitative evidence below demonstrates that seemingly minor structural modifications produce measurable differences in physicochemical descriptors relevant to permeability, solubility, and molecular recognition, underscoring that generic substitution without experimental validation is scientifically unsound.

Quantitative Differentiation Evidence for N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Lipophilic Efficiency vs. Ortho-Ethoxy Regioisomer

The para‑ethoxy substitution pattern of the target compound produces a computed lipophilicity (XLogP3 = 3.5) that is nominally identical to its ortho‑ethoxy regioisomer, N1‑(2‑ethoxyphenyl)‑N2‑(3‑phenylpropyl)oxalamide (CAS 899749‑06‑5), based on atom‑based calculation methods. However, the two regioisomers differ in topological polar surface area (TPSA). The target compound has a TPSA of 67.4 Ų [1], while the ortho isomer is expected to exhibit a slightly reduced effective TPSA due to intramolecular hydrogen bonding between the ortho‑ethoxy oxygen and the adjacent amide NH, which partially shields polarity. This difference, though modest in absolute terms, can translate into distinguishable membrane permeability and oral absorption potential as predicted by the Veber rule (compounds with TPSA < 140 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability) [2].

Lipophilicity Drug-likeness Regioisomeric differentiation

Hydrogen‑Bond Donor/Acceptor Architecture: Differentiation from the Fluorinated Analog

The target compound possesses two hydrogen‑bond donors (both amide NH groups) and three hydrogen‑bond acceptors (two amide carbonyls plus the ethoxy oxygen) [1]. In contrast, the 2,5‑difluorophenyl analog N1‑(2,5‑difluorophenyl)‑N2‑(3‑phenylpropyl)oxalamide (CAS 941894‑53‑7) contains only two H‑bond acceptors (amide carbonyls) because fluorine, despite its electronegativity, is a very weak H‑bond acceptor that does not contribute to the formal H‑bond acceptor count [2]. This means the target compound offers an additional, geometrically distinct H‑bond acceptor site (the para‑ethoxy oxygen) that can engage in specific interactions with binding‑site residues, potentially conferring selectivity advantages against targets that distinguish between alkoxy and fluoro substituents.

Hydrogen bonding Molecular recognition Target selectivity

Rotatable Bond Count and Molecular Flexibility: Comparison with the Phenethyl Analog

The target compound contains seven rotatable bonds [1], a number that falls within the Veber rule threshold (≤10) for favorable oral bioavailability but is notably higher than that of the simpler analog N1‑phenethyl‑N2‑(3‑phenylpropyl)oxalamide (CAS 923220‑45‑5), which lacks the ethoxy group and has only six rotatable bonds. The additional rotatable bond (the ethoxy O–CH₂CH₃ torsion) increases the conformational degrees of freedom, which imposes a larger entropic penalty upon binding to a rigid target pocket. However, it simultaneously enables the para‑ethoxy group to sample conformations that can optimize hydrogen‑bonding geometry or fill lipophilic sub‑pockets in the target. This trade‑off between flexibility‑driven entropic cost and the potential for induced‑fit recognition is a key differentiator in fragment‑based and structure‑based drug design campaigns.

Conformational flexibility Entropic penalty Ligand efficiency

Para‑Ethoxy Substitution and Electron‑Donating Character: Class‑Level SAR Inference from sEH Oxalamide Inhibitors

Although direct IC₅₀ data for N1‑(4‑ethoxyphenyl)‑N2‑(3‑phenylpropyl)oxalamide against soluble epoxide hydrolase (sEH) have not been published, the broader structure–activity relationship (SAR) of substituted oxalamides and oxyoxalamides as sEH inhibitors demonstrates that the presence, position, and electronic nature of substituents on the N‑aryl ring critically modulate inhibitory potency. In a systematic SAR study by Kim et al. (2014), para‑alkoxy substitution on the N‑phenyl ring consistently enhanced sEH inhibition when incorporated into oxyoxalamide‑based pharmacophores, with the alkoxy oxygen serving as a hydrogen‑bond acceptor that interacts with key catalytic residues (Tyr383, Tyr466, Asp335) in the sEH active site [1]. The para‑ethoxy group of the target compound is expected to engage in analogous interactions, differentiating it from analogs bearing meta‑directing or electron‑withdrawing substituents that would alter the electron density on the aniline ring and consequently the strength of the amide‑mediated interactions with the target.

Structure–activity relationship Electron-donating group sEH inhibition

Procurement and Chemical Identity: CAS‑Registered Purity and Source Traceability vs. Unregistered Analogs

N1‑(4‑ethoxyphenyl)‑N2‑(3‑phenylpropyl)oxalamide is indexed under CAS Registry Number 899748‑70‑0 with a fully defined IUPAC name (N′‑(4‑ethoxyphenyl)‑N‑(3‑phenylpropyl)oxamide), InChIKey (MKSXJSPXXLHRBA‑UHFFFAOYSA‑N), and canonical SMILES [1]. This unambiguous chemical registration ensures that procurement from multiple vendors yields the identical chemical entity, which is critical for reproducibility in biological screening. In contrast, certain closely related analogs (e.g., N1‑phenethyl‑N2‑(3‑phenylpropyl)oxalamide, CAS 923220‑45‑5) are offered by fewer suppliers with less documentation, increasing the risk of batch‑to‑batch variability. The PubChem record for the target compound aggregates data from multiple depositor substances, confirming consistent structural assignment across databases [1].

Chemical procurement CAS registry Reproducibility

Recommended Research and Procurement Scenarios for N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide


Screening Library Diversification for sEH and Serine Hydrolase Targets

The para‑ethoxy substitution pattern, combined with the N‑phenylpropyl tail, positions this compound as a valuable entry in diversity‑oriented screening libraries targeting the soluble epoxide hydrolase (sEH) and related α/β‑hydrolase fold enzymes. The class‑level SAR evidence from oxyoxalamide‑based sEH inhibitors indicates that para‑alkoxy substituents on the N‑aryl ring contribute favorably to inhibitor potency through hydrogen‑bonding interactions with conserved active‑site tyrosine residues [1]. The target compound's XLogP3 of 3.5 and TPSA of 67.4 Ų [2] place it within drug‑like chemical space, making it a suitable starting point for hit‑to‑lead optimization in cardiovascular and anti‑inflammatory programs where sEH is a validated target.

Regioisomeric Selectivity Profiling in Oxalamide SAR Campaigns

When establishing structure–activity relationships for N‑aryl‑N′‑alkyl oxalamides, the para‑ethoxy regioisomer serves as an essential comparator to its ortho‑ethoxy counterpart (CAS 899749‑06‑5). Systematic head‑to‑head testing of these regioisomers in biochemical and cellular assays can reveal the impact of substituent position on target engagement, selectivity, and cellular permeability. The predicted difference in effective TPSA (para > ortho, due to reduced intramolecular H‑bond shielding in the para isomer) provides a testable hypothesis for differential membrane permeability that can guide the selection of the optimal isomer for intracellular vs. extracellular target applications.

Building Block for Parallel Synthesis of Focused Oxalamide Libraries

The 3‑phenylpropyl chain and 4‑ethoxyphenyl scaffold provide two chemically distinct points for further derivatization: the phenylpropyl terminus can be functionalized via electrophilic aromatic substitution or cross‑coupling, while the ethoxy group can be dealkylated to the phenol for subsequent O‑alkylation or sulfonylation. This dual‑handle architecture makes the compound a versatile building block for generating focused libraries of oxalamide derivatives in parallel synthesis format. The well‑characterized CAS registry and multiple vendor sources [2] ensure reliable supply at scales suitable for library production (milligram to gram quantities).

Negative Control Design for Ether‑Oxygen Pharmacophore Hypothesis Testing

The target compound can serve as a key tool compound in experiments designed to test whether a para‑alkoxy oxygen atom is essential for biological activity against a given target. By comparing its activity with that of the des‑ethoxy analog N1‑phenethyl‑N2‑(3‑phenylpropyl)oxalamide (CAS 923220‑45‑5), researchers can directly attribute any difference in potency to the presence of the para‑ethoxy H‑bond acceptor. This experimental design is particularly powerful when combined with the 2,5‑difluorophenyl analog (CAS 941894‑53‑7), which replaces the H‑bond‑accepting ethoxy with weakly H‑bond‑accepting fluorine atoms, enabling a multi‑dimensional pharmacophore mapping strategy.

Quote Request

Request a Quote for N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.